molecular formula C18H16Cl2N4O2S B4858098 1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B4858098
M. Wt: 423.3 g/mol
InChI Key: SSNPEVMLFLTNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a thiadiazole ring, which is further substituted with dichlorophenyl and dimethylphenoxy groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, agricultural chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Substitution with Dichlorophenyl Group: The thiadiazole intermediate is then reacted with 2,4-dichlorophenyl isocyanate to introduce the dichlorophenyl group.

    Attachment of Dimethylphenoxy Group: The final step involves the reaction of the intermediate with 2,3-dimethylphenol in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or dimethylphenoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique chemical structure.

    Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.

    Materials Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiadiazole ring and urea moiety are crucial for binding to these targets, disrupting their normal function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)urea: This compound shares the dichlorophenyl and urea moieties but differs in the substitution pattern, leading to different chemical properties and applications.

    1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)urea: Similar to the target compound but lacks the thiadiazole ring, resulting in different biological activity.

Uniqueness

1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2S/c1-10-4-3-5-15(11(10)2)26-9-16-23-24-18(27-16)22-17(25)21-14-7-6-12(19)8-13(14)20/h3-8H,9H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNPEVMLFLTNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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1-(2,4-Dichlorophenyl)-3-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

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